N-(3-chloro-4-fluorophenyl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.
Introduction of Amide Group: The amide group can be introduced through reactions with appropriate amines and carboxylic acid derivatives.
Halogenation: Chlorine and fluorine atoms can be introduced using halogenation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core.
Reduction: Reduction reactions could target the amide or halogenated phenyl groups.
Substitution: Halogenated aromatic rings are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, benzofuran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of halogen atoms might enhance binding affinity or selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-3-(4-chlorobenzamido)-1-benzofuran-2-carboxamide
- N-(3-chloro-4-fluorophenyl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide
Uniqueness
The unique combination of chlorine and fluorine atoms in N-(3-chloro-4-fluorophenyl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide might confer distinct chemical and biological properties, such as enhanced stability, reactivity, or biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF2N2O3/c23-16-11-14(9-10-17(16)25)26-22(29)20-19(15-3-1-2-4-18(15)30-20)27-21(28)12-5-7-13(24)8-6-12/h1-11H,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXOOELOIZQUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.